
2-chloro-3-nitro-1H-pyrrole
Overview
Description
2-Chloro-3-nitro-1H-pyrrole is a chemical compound with the molecular formula C4H3ClN2O2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a key structural unit in many biologically significant compounds .
Synthesis Analysis
The synthesis of pyrroles, including derivatives like this compound, has been a subject of extensive research. Various methods have been developed, such as the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one nitrogen atom and four carbon atoms. The molecule has a chlorine atom attached to one of the carbon atoms and a nitro group attached to another .Chemical Reactions Analysis
Pyrroles, including this compound, can undergo various chemical reactions. For instance, pyrroles can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also undergo Michael addition with electrophilic olefins .Scientific Research Applications
Synthesis and Building Block Utilization
2-Chloro-3-nitro-1H-pyrrole is utilized as a precursor in the synthesis of various complex organic compounds. For example, it has been used in the refined synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a key building block for chlorins and oxochlorins, highlighting its importance in the synthesis of hydroporphyrins (Ptaszek et al., 2005). Additionally, it plays a role in the development of various substituted pyrroles and porphyrins, demonstrating its versatility as a building block in organic chemistry (Ono et al., 1996).
Reactivity and Properties Study
Studies on the reactivity and properties of this compound and its derivatives have been conducted to understand their chemical behavior. For instance, the gas-phase basicity of pyrrole and its nitro derivatives, including this compound, have been analyzed, providing insights into their protonation preferences and underlying electronic structure (Esseffar et al., 2002).
Electrophilic Substitution and Functional Group Interactions
The compound's electrophilic substitution reactions have been explored, indicating its potential in creating diverse molecular structures. For example, the chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines using this compound derivatives show its reactivity in different chemical environments (Cheeseman & Tuck, 1967).
Role in Antibiotic Synthesis
This compound has been employed in the synthesis of antibiotics like Pyrrolnitrin, indicating its significance in medicinal chemistry. This showcases its potential in the development of new pharmaceutical compounds (Gosteli, 1972).
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, such as indole, play a significant role in cell biology . They are important types of molecules and natural products that have attracted increasing attention for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, which are structurally similar to pyrrole, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of indole derivatives, which are structurally similar to pyrrole, have been studied for their impact on bioavailability .
Result of Action
It’s known that indole derivatives show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It’s known that the synthesis of pyrrole derivatives can be influenced by various factors, including the choice of boron reagents for suzuki–miyaura coupling .
Safety and Hazards
While specific safety and hazard information for 2-chloro-3-nitro-1H-pyrrole is not available in the retrieved papers, pyrroles can be hazardous. They are flammable, and their vapors may form explosive mixtures with air. They can also cause serious eye damage and are harmful if inhaled or swallowed .
properties
IUPAC Name |
2-chloro-3-nitro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-3(7(8)9)1-2-6-4/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGSTOYBHWTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80947-09-7 | |
| Record name | 2-chloro-3-nitro-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

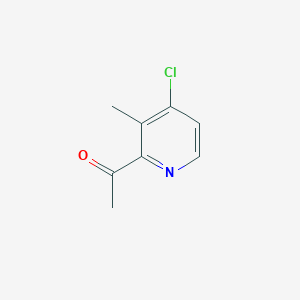
![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)


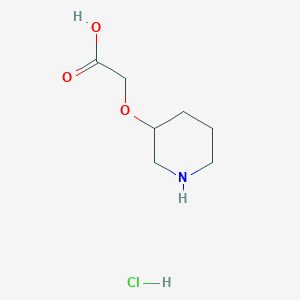
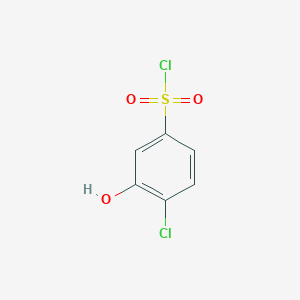

![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)
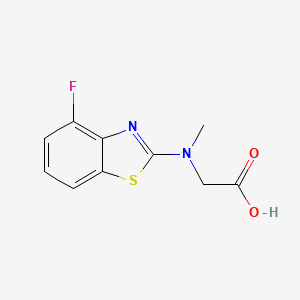
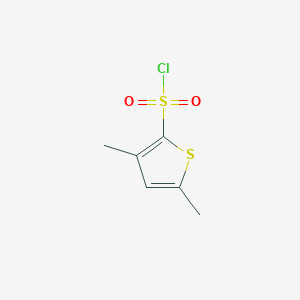
![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)

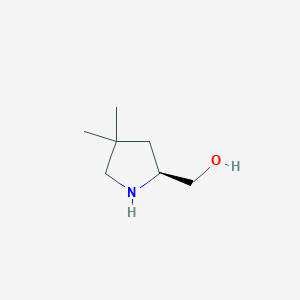
![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)